1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene
Description
1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene is a halogenated aromatic compound with the molecular formula C₈H₆BrFNO₃. It features a benzene ring substituted with bromine (position 1), ethoxy (position 4), fluorine (position 5), and nitro (position 2) groups. This substitution pattern imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The ethoxy group (electron-donating) and nitro group (electron-withdrawing) create distinct electronic effects, influencing reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
1-bromo-4-ethoxy-5-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-7(11(12)13)5(9)3-6(8)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUXDVSRHIWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Ethoxy
Compound : 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- Key Differences : Methoxy (OCH₃) replaces ethoxy (OCH₂CH₃).
- Electronic Effects: Both groups donate electrons via resonance, but ethoxy’s inductive electron-donating effect is weaker than methoxy’s due to the ethyl chain. This alters the ring’s electron density distribution, directing electrophiles to different positions .
- Safety : The methoxy analog is classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Halogen and Positional Isomers
Compound : 1-Bromo-2-fluoro-4-nitrobenzene (CAS 185331-69-5)
- Key Differences : Fluorine at position 2, nitro at position 4 (vs. fluorine at 5 and nitro at 2 in the target compound).
- Impact :
- Reactivity : The nitro group at position 4 strongly deactivates the ring, making electrophilic substitution less likely at adjacent positions. This contrasts with the target compound, where nitro at position 2 may activate position 6 for further functionalization.
- Physical Properties : Predicted density is 1.808 g/cm³, slightly higher than typical bromo-nitrobenzene derivatives due to fluorine’s electronegativity .
Compound : 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene (CAS 1435806-75-9)
- Key Differences : Chloro (Cl) replaces ethoxy (OCH₂CH₃).
- Impact :
- Electronic Effects : Chloro is a stronger electron-withdrawing group, further deactivating the ring and directing reactions to specific sites.
- Synthetic Utility : Chloro’s superior leaving-group ability compared to ethoxy makes this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions .
Tabulated Comparison of Key Properties
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-4-ethoxy-5-fluoro-2-nitrobenzene generally follows these key steps:
- Nitration: Introduction of the nitro group (-NO2) onto the benzene ring.
- Bromination: Selective bromine substitution at the appropriate position.
- Fluorination: Incorporation of the fluorine atom.
- Ethoxylation: Attachment of the ethoxy group (-OCH2CH3).
Each of these steps requires precise control of reaction conditions to ensure regioselectivity and high yield.
Detailed Preparation Methods
Starting Materials and Initial Functionalization
- Starting Material: Benzene derivatives such as fluorobenzene or ethoxy-substituted benzenes are common precursors.
- Nitration: Typically conducted using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to introduce the nitro group selectively. For example, potassium nitrate in concentrated sulfuric acid has been used to nitrate substituted benzene rings under inert atmosphere, yielding nitro derivatives with moderate to good yields (~54%).
Bromination
- Bromination is often performed using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled temperature (10–30 °C, preferably 15–20 °C) to avoid over-bromination or side reactions.
- Solvents like acetic acid or sulfuric acid facilitate the bromination reaction, with acetic acid being preferred for better control.
- For example, bromination of fluoronitrobenzene derivatives with NBS yields bromo-fluoro-nitrobenzenes efficiently.
Fluorination
- Fluorine incorporation can be achieved by starting from fluorinated benzene derivatives or by using fluorinating agents such as hydrogen fluoride or specialized fluorine sources.
- The fluorine atom is typically introduced early in the synthetic sequence to direct subsequent substitutions.
Ethoxylation
- Introduction of the ethoxy group is commonly achieved by nucleophilic substitution of a suitable leaving group (e.g., halogen) with ethanol in the presence of a catalyst.
- Alternatively, ethoxylation can be performed by reacting hydroxy-substituted intermediates with ethylating agents.
- Industrial methods optimize this step for high purity and yield.
Representative Synthetic Route Example
Research Findings and Reaction Analysis
- Electrophilic Aromatic Substitution (EAS): The nitration and bromination steps proceed through EAS mechanisms, where the directing effects of existing substituents (fluoro and ethoxy groups) influence regioselectivity.
- Reaction Conditions: Low temperatures and inert atmospheres (nitrogen) are crucial to minimize side reactions and degradation.
- Purification: Post-reaction workup involves extraction (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography using petroleum ether or similar solvents.
- Yields: The nitration step yields around 54%, while other steps vary depending on reagent quality and reaction control.
Notes on Industrial Scale Preparation
- Industrial methods adapt laboratory procedures by optimizing reagent ratios, solvent volumes, and temperature controls to maximize yield and purity.
- Bromination reagents like N-bromosuccinimide are preferred for their selectivity and ease of handling.
- Continuous monitoring and control of reaction parameters are essential for reproducibility.
Summary Table of Preparation Methods
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-bromo-4-ethoxy-5-fluoro-2-nitrobenzene, and how do substituent positions influence reaction efficiency?
- Methodology : Begin with a fluorobenzene derivative. Introduce the nitro group via nitration, leveraging the electron-withdrawing effects of fluorine to direct substitution. Ethoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) using sodium ethoxide under controlled heating (60–80°C). Bromination can be achieved using Br₂/FeBr₃, where the nitro group’s meta-directing properties guide bromine placement .
- Key Considerations : Monitor regioselectivity using TLC and HPLC to resolve intermediates. Substituent ortho/para-directing effects must be validated computationally (e.g., DFT) to predict positional outcomes .
Q. How can NMR spectroscopy distinguish between structural isomers of this compound?
- Methodology : Use and NMR to identify fluorine and ethoxy group environments. The nitro group’s deshielding effect splits adjacent proton signals (e.g., δ 8.1–8.3 ppm for aromatic protons near NO₂). Compare with reference data for bromo-nitrobenzene derivatives (e.g., 1-bromo-4-fluoro-2-nitrobenzene, CAS 446-09-3) to confirm assignments .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates nitroaromatics. Recrystallization in ethanol/water (1:3) yields high-purity crystals. Confirm purity via GC-MS (>97% by area) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Research Questions
Q. How do competing electronic effects (e.g., nitro vs. ethoxy groups) influence electrophilic substitution pathways?
- Methodology : Perform kinetic studies using competitive electrophiles (e.g., bromine vs. nitronium ions). Computational modeling (e.g., Hammett σ constants) predicts dominance: nitro groups (σₘ = +1.43) outweigh ethoxy (σₚ = -0.25), favoring meta-substitution. Validate via X-ray crystallography of intermediates .
Q. What mechanistic insights explain the stability of this compound under thermal or photolytic conditions?
- Methodology : Conduct accelerated stability testing (40–80°C, 75% RH) with HPLC monitoring. Nitro groups enhance thermal stability but may sensitize photodegradation. Use UV-vis spectroscopy to track nitro → nitroso pathways. Compare degradation profiles with analogues lacking ethoxy groups (e.g., 1-bromo-5-fluoro-2-nitrobenzene) .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for this substrate despite steric hindrance?
- Methodology : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. CsF). Steric maps (calculated via molecular dynamics) identify accessible reaction sites. For example, bromine at position 1 is more reactive than ethoxy-blocked positions. Confirm coupling efficiency via NMR tracking of aryl boronate intermediates .
Q. What are the challenges in computational modeling of this compound’s electronic properties, and how can they be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
